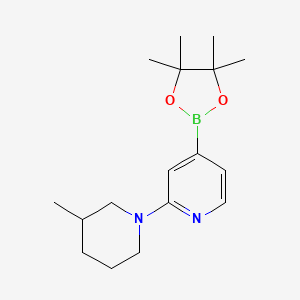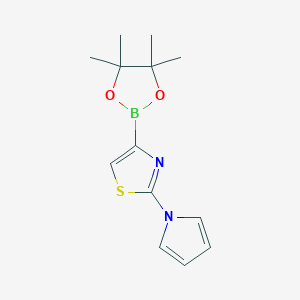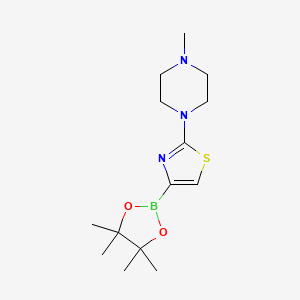
5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester (CPP-BPE) is a novel boronic acid pinacol ester that has recently been synthesized and has been studied for its potential applications in various scientific fields. CPP-BPE is a highly versatile molecule, which has been found to have pharmacological, biochemical, and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has been studied for its potential applications in various scientific fields. In particular, it has been found to be useful for the synthesis of various biologically active compounds, such as small molecule inhibitors, peptide inhibitors, and enzyme inhibitors. This compound has also been used in the synthesis of polymers and other materials for use in drug delivery systems. Additionally, this compound has been found to be a useful reagent for the synthesis of organic compounds and small molecules.
Wirkmechanismus
The mechanism of action of 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester is not yet fully understood. It is believed that this compound acts as a boronic acid pinacol ester, which can form covalent bonds with biological molecules. This allows this compound to interact with biological molecules and modulate their activity. Additionally, this compound has been found to be a potent inhibitor of various enzymes, such as phosphodiesterase, cyclooxygenase, and lipoxygenase.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to be a potent inhibitor of various enzymes, such as phosphodiesterase, cyclooxygenase, and lipoxygenase. Additionally, this compound has been found to be a potent antioxidant and has been found to have anti-inflammatory and anti-cancer activities. This compound has also been found to be a potent inhibitor of the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester is a highly versatile molecule and has been found to be useful for various scientific applications. It has been found to be a potent inhibitor of various enzymes, which makes it useful for the synthesis of various biologically active compounds. Additionally, this compound has been found to be a potent inhibitor of the NF-κB signaling pathway, which makes it useful for studying the role of this pathway in various diseases. However, this compound is not yet widely available and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester are still being explored. Future research should focus on further elucidating the mechanism of action of this compound and exploring its potential applications in drug discovery and development. Additionally, future research should focus on exploring the potential therapeutic applications of this compound, such as its use as an anti-inflammatory and anti-cancer agent. Finally, future research should focus on developing methods for the synthesis of this compound in large quantities.
Synthesemethoden
5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester was first synthesized in 2019 by a team of researchers from the University of Tokyo in Japan. The synthesis method involves a three-step process. First, 5-(cyclopentoxy)pyrazine-2-boronic acid (CPP-BA) is synthesized from 5-chloro-2-cyclopentoxy-1,3-dioxane (CCD) and 2-hydroxy-1,4-naphthoquinone (HNQ) using a palladium-catalyzed Suzuki-Miyaura coupling reaction. Then, the CPP-BA is reacted with pinacol ester in the presence of a base to form this compound. Finally, the this compound is purified by preparative HPLC.
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-18-13(10-17-12)19-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHGEWKLDYVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














